molecular formula C11H12N2O2S B13115800 2-(3,4-Dimethoxyphenyl)thiazol-4-amine

2-(3,4-Dimethoxyphenyl)thiazol-4-amine

Cat. No.: B13115800
M. Wt: 236.29 g/mol
InChI Key: LGHBIGHIQJDZAB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)thiazol-4-amine
  • 2-(3,4-Dimethoxyphenyl)thiazol-2-amine
  • 2-(2,5-Dimethoxyphenyl)thiazol-4-amine

Uniqueness

2-(3,4-Dimethoxyphenyl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-8-4-3-7(5-9(8)15-2)11-13-10(12)6-16-11/h3-6H,12H2,1-2H3

InChI Key

LGHBIGHIQJDZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)N)OC

Origin of Product

United States

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